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Abstract

CUDC-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule
inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a member of the novel imidazopyridine
class of HSP9O0 inhibitors, CUDC-305 exhibits potent anti-proliferative activity across a wide
range of cancer cell lines by targeting the N-terminal ATP-binding pocket of HSP90.[2][4] This
inhibition leads to the degradation of numerous oncogenic client proteins, thereby disrupting
key signaling pathways crucial for tumor cell growth and survival, such as the PISK/AKT and
RAF/MEK/ERK pathways.[1][2][5] Preclinical studies have demonstrated its ability to overcome
resistance to targeted therapies and to penetrate the blood-brain barrier, suggesting its
potential therapeutic application in a variety of malignancies, including brain cancers.[1][4][5]
This document provides a comprehensive technical overview of the chemical structure,
mechanism of action, and preclinical data of CUDC-305.

Chemical Structure and Properties

CUDC-305 is chemically described as 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-
(2,2-dimethylpropylamino)ethyllimidazo[4,5-c]pyridin-4-amine.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1193811?utm_src=pdf-interest
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19509149/
https://aacrjournals.org/clincancerres/article/15/12/4046/73710/CUDC-305-a-Novel-Synthetic-HSP90-Inhibitor-with
https://www.medchemexpress.com/Debio-0932.html
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/15/12/4046/73710/CUDC-305-a-Novel-Synthetic-HSP90-Inhibitor-with
https://aacrjournals.org/mct/article/8/12/3296/193007/Targeting-heat-shock-protein-90-with-CUDC-305
https://pubmed.ncbi.nlm.nih.gov/19509149/
https://aacrjournals.org/clincancerres/article/15/12/4046/73710/CUDC-305-a-Novel-Synthetic-HSP90-Inhibitor-with
https://www.oaepublish.com/articles/cdr.2025.149
https://pubmed.ncbi.nlm.nih.gov/19509149/
https://aacrjournals.org/mct/article/8/12/3296/193007/Targeting-heat-shock-protein-90-with-CUDC-305
https://www.oaepublish.com/articles/cdr.2025.149
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19509149/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
2-[[6-(dimethylamino)-1,3-
benzodioxol-5-yl]sulfanyl]-1-[2-

IUPAC Name (2,2- [1]

dimethylpropylamino)ethyl]imid

azo[4,5-c]pyridin-4-amine

Molecular Formula C22H30N602S [1][2]
Molecular Weight 442.58 g/mol [2]
CAS Number 1061318-81-7 [1][2]
CC(C)
(C)CNCCN1C2=C(C(=NC=C2)
SMILES [1](2]

N)N=C1SC3=CC4=C(C=C3N(
C)C)OCO4

Mechanism of Action

CUDC-305 exerts its anti-tumor effects by inhibiting the chaperone function of Heat Shock

Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the

conformational maturation, stability, and function of a wide array of "client" proteins, many of

which are key mediators of oncogenic signaling.

By binding to the ATP-binding pocket in the N-terminus of HSP90, CUDC-305 prevents the
conformational changes required for its chaperone activity. This leads to the misfolding and

subsequent proteasomal degradation of HSP90 client proteins.
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Figure 1. Mechanism of action of CUDC-305.

Preclinical Activity
In Vitro Activity
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The binding affinity of CUDC-305 to HSP90 has been determined using fluorescence
polarization competition binding assays.

Target IC50 (nM)
HSP90a ~100
HSP90pB 103
HSP90 complex (from cancer cells) 48.8

Data compiled from multiple sources.[1][3]

CUDC-305 has demonstrated potent anti-proliferative activity against a broad panel of human
cancer cell lines.

Parameter Value
Mean IC50 (40 cell lines) 220 nM
IC50 Range 40 - 900 nM

Data from a study assessing 34 solid and 6 hematologic tumor-derived cell lines.[2][3]

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of CUDC-305.

Xenograft Model Key Findings

U87MG glioblastoma (subcutaneous) Dose-dependent tumor growth inhibition.
U87MG glioblastoma (orthotopic) Significant prolongation of animal survival.
Erlotinib-resistant NSCLC Potent anti-tumor activity.

MDA-MB-468 breast cancer Induced tumor regression.

MV4-11 acute myelogenous leukemia Induced tumor regression.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19509149/
https://www.medchemexpress.com/Debio-0932.html
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/15/12/4046/73710/CUDC-305-a-Novel-Synthetic-HSP90-Inhibitor-with
https://www.medchemexpress.com/Debio-0932.html
https://www.benchchem.com/product/b1193811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Summary of findings from preclinical animal models.[1]

Impact on Cellular Signaling Pathways

By inducing the degradation of key HSP9O0 client proteins, CUDC-305 effectively downregulates
major oncogenic signaling pathways.
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Figure 2. Inhibition of key signaling pathways by CUDC-305.

Experimental Protocols
Fluorescence Polarization (FP) Competition Binding
Assay

This assay is utilized to determine the binding affinity of CUDC-305 to HSP90.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8

Tech Support


https://www.benchchem.com/product/b1193811?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193811?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

cancer therapy - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. aacrjournals.org [aacrjournals.org]

e 3. medchemexpress.com [medchemexpress.com]

e 4. aacrjournals.org [aacrjournals.org]

e 5. oaepublish.com [oaepublish.com]

1. CUDC-305, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for

 To cite this document: BenchChem. [CUDC-305: A Technical Overview of a Novel HSP90
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193811#what-is-the-chemical-structure-of-cudc-

305]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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